2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416234-03-0
VCID: VC4447014
InChI: InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H
SMILES: CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl
Molecular Formula: C11H14ClFN4
Molecular Weight: 256.71

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

CAS No.: 2416234-03-0

Cat. No.: VC4447014

Molecular Formula: C11H14ClFN4

Molecular Weight: 256.71

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride - 2416234-03-0

Specification

CAS No. 2416234-03-0
Molecular Formula C11H14ClFN4
Molecular Weight 256.71
IUPAC Name 2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H
Standard InChI Key DPQAIBKSNKKGAZ-UHFFFAOYSA-N
SMILES CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl

Introduction

Structural and Chemical Characterization

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a synthetic organic compound belonging to the class of triazole derivatives. Its molecular formula is C₁₁H₁₃FN₄·HCl, with a molecular weight of 256.71 g/mol (calculated from the base compound’s formula, C₁₁H₁₃FN₄, which has a molecular weight of 220.25 g/mol, plus HCl). The compound features a 4-fluorophenyl group attached to an ethanamine backbone, with a methyl substituent on the amine nitrogen and a 1H-1,2,4-triazol-5-yl moiety at the terminal position.

Molecular Architecture

The SMILES notation for the base compound is CNC(CC1=CC=C(C=C1)F)C2=NC=NN2, reflecting the connectivity of the fluorophenyl group, methylamine, and triazole ring. The InChIKey (DPQAIBKSNKKGAZ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural features . The hydrochloride salt form enhances solubility in polar solvents, a critical property for pharmaceutical applications.

Synthetic Pathways and Optimization

The synthesis of 2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride involves multi-step organic reactions, as inferred from related patents and methodologies .

Key Synthetic Steps

  • Formation of the Ethanamine Backbone:

    • A Friedel-Crafts acylation or nucleophilic substitution reaction introduces the 4-fluorophenyl group to a β-amino alcohol intermediate.

    • Subsequent methylation of the amine using methyl iodide or reductive amination yields the N-methylated derivative.

  • Triazole Ring Construction:

    • Cyclization of thiosemicarbazides or hydrazine derivatives with nitriles under basic conditions forms the 1,2,4-triazole core . For example, refluxing hydrazine hydrate with trimethylsilyl isothiocyanate in the presence of sulfamic acid generates the triazole ring .

  • Salt Formation:

    • Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) converts the free base into its hydrochloride salt.

Process Optimization

  • Catalysis: Lewis acids like zinc chloride improve cyclization efficiency during triazole formation .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%).

Analytical and Spectroscopic Data

Mass Spectrometry

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺221.11971147.7
    [M+Na]⁺243.10165158.6
    [M-H]⁻219.10515148.3

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.20 (s, 1H, triazole-H)

  • δ 7.65–7.60 (m, 2H, fluorophenyl-H)

  • δ 7.15–7.10 (m, 2H, fluorophenyl-H)

  • δ 3.85 (q, 1H, CH-NH)

  • δ 2.75 (s, 3H, N-CH₃)

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the triazole substituents to enhance potency against resistant pathogens.

  • Formulation Development: Exploring nanoparticle-based delivery systems to improve bioavailability.

  • Target Identification: High-throughput screening to elucidate molecular targets in oncology or neurology.

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